Letestuianin A

Description

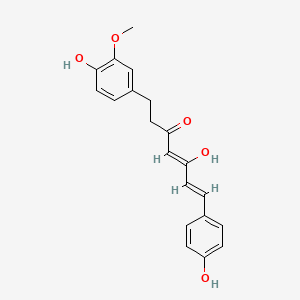

Letestuianin A is a diarylheptanoid compound isolated from Curcuma longa (turmeric), a plant renowned for its medicinal and culinary applications. Structurally, it is characterized by a heptane backbone with two aromatic rings substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups. The specific structure is 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-4,6-heptadiene-3-one . This compound has garnered attention for its antioxidant properties, as demonstrated in in silico studies predicting its ability to scavenge free radicals and mitigate oxidative stress . This compound is part of a broader class of curcuminoids, which are key bioactive constituents of turmeric, though it is less abundant than curcumin .

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(4Z,6E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-4,6-dien-3-one |

InChI |

InChI=1S/C20H20O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-4,6-9,11-13,21-22,24H,5,10H2,1H3/b9-4+,17-13- |

InChI Key |

VZZQQZMZDJETCS-GUKRZAEASA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O |

Synonyms |

(4Z,6E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-4,6-dien-3-one letestuianin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Letestuianin A shares structural and functional similarities with other diarylheptanoids and curcuminoids. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings :

Structural Differences: this compound distinguishes itself via a conjugated diene system and 3-hydroxy-4-methoxyphenyl substitution, enhancing its electron-donating capacity for antioxidant activity . Letestuianin B (dihydrocurcumin) lacks the conjugated diene, resulting in reduced reactivity compared to this compound . Curcumin and its derivatives (demethoxycurcumin, bisdemethoxycurcumin) feature β-diketone moieties, which are prone to metabolic degradation, whereas this compound’s stability is attributed to its non-ketonic structure .

Bioactivity: this compound exhibits higher antioxidant activity (pIC50: 6.12) than Letestuianin B (5.92) and vanillic acid (6.04), though slightly lower than curcumin .

Therapeutic Applications: this compound and B are implicated in targeting T2DM-related pathways, such as insulin signaling and oxidative stress reduction, based on network pharmacology studies . Unlike curcumin, this compound’s structural novelty may offer improved metabolic stability, though pharmacokinetic studies are needed .

Q & A

Q. How to design experiments to distinguish between direct and indirect mechanisms of action?

- Methodological Answer : Use time-resolved assays (e.g., kinetic fluorescence) to monitor immediate effects. Combine with pathway inhibitors (e.g., kinase inhibitors) to isolate primary targets. Validate via CRISPRa/i (activation/interference) .

Data Presentation & Reproducibility

Table 1 : Recommended Analytical Techniques for this compound Characterization

| Parameter | Technique | Validation Criteria |

|---|---|---|

| Purity | HPLC-PDA (λ = 254 nm) | Single peak, >95% area |

| Molecular Formula | HRMS (ESI+) | Δ < 2 ppm vs. theoretical |

| Stereochemistry | NOESY, ECD | Consistency with calculated models |

Table 2 : Key Validation Parameters for Bioactivity Studies

| Assay Type | Positive Control | Acceptance Range |

|---|---|---|

| Kinase Inhibition | Staurosporine | IC50 ≤ 100 nM |

| Cytotoxicity | Doxorubicin | IC50 ≤ 1 μM (cancer cell lines) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.